

The Discovery and Profile of 2-Ethyl-4,5-dimethyloxazole: A Technical Review

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Compound of Interest

Compound Name: **2-Ethyl-4,5-dimethyloxazole**

Cat. No.: **B1345193**

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Abstract

2-Ethyl-4,5-dimethyloxazole is a heterocyclic organic compound recognized primarily for its role as a flavoring agent.^{[1][2]} This technical guide provides a comprehensive review of its discovery, chemical and physical properties, spectral data, and plausible synthetic methodologies. While the historical details of its initial discovery are not extensively documented in readily available literature, its synthesis can be approached through established methods for oxazole formation. This document summarizes the known quantitative data, outlines a probable experimental protocol for its synthesis, and presents its known spectral characterization. Currently, there is no known involvement of **2-Ethyl-4,5-dimethyloxazole** in specific biological or chemical signaling pathways beyond its sensory perception as a flavor component.

Introduction

2-Ethyl-4,5-dimethyloxazole is a substituted oxazole, a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom.^[3] It is found naturally in some food products, such as coffee and potatoes, and is also used as a synthetic flavoring agent in a variety of consumer products, including baked goods, soups, and beverages.^{[2][3]} Its organoleptic properties are described as green, creamy, vegetable-like, and earthy.^[2] This guide aims to consolidate the available scientific information on this compound to serve as a resource for researchers and professionals in relevant fields.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Ethyl-4,5-dimethyloxazole** is presented in Table 1. This data has been compiled from various chemical databases and literature sources.

Table 1: Physicochemical Properties of **2-Ethyl-4,5-dimethyloxazole**

Property	Value	Source
IUPAC Name	2-ethyl-4,5-dimethyl-1,3-oxazole	[1]
CAS Number	53833-30-0	[1]
Molecular Formula	C ₇ H ₁₁ NO	[4]
Molecular Weight	125.17 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[2]
Specific Gravity	0.938 - 0.948 @ 25°C	[2]
Refractive Index	1.441 - 1.451 @ 20°C	[2]
Boiling Point	168-169 °C at 760 mmHg	[5]
Flash Point	58.6 °C (137.0 °F)	[5]
Solubility	Soluble in alcohol; Insoluble in water	[2]

Synthesis and Experimental Protocols

While the specific initial synthesis of **2-Ethyl-4,5-dimethyloxazole** is not well-documented, its structure lends itself to established methods for oxazole synthesis, such as the Robinson-Gabriel synthesis.^[6] This reaction involves the cyclization of an α -acylamino ketone. A plausible synthetic route is outlined below, based on the synthesis of similar oxazoles.^[6]

Plausible Synthesis via Robinson-Gabriel Reaction

The synthesis of **2-Ethyl-4,5-dimethyloxazole** can be envisioned in two main stages: the formation of the α -acylamino ketone intermediate, followed by its cyclization to the oxazole ring.

Stage 1: Synthesis of N-(1-methyl-2-oxopropyl)propanamide (α -acylamino ketone intermediate)

This intermediate can be prepared from 3-aminobutan-2-one and propionyl chloride.

- Materials: 3-aminobutan-2-one hydrochloride, propionyl chloride, a suitable base (e.g., triethylamine or pyridine), and an appropriate solvent (e.g., dichloromethane or tetrahydrofuran).
- Procedure:
 - Dissolve 3-aminobutan-2-one hydrochloride in the chosen solvent and cool the mixture in an ice bath.
 - Add the base dropwise to neutralize the hydrochloride and liberate the free amine.
 - Slowly add an equimolar amount of propionyl chloride to the reaction mixture with continuous stirring.
 - Allow the reaction to proceed at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).
 - Upon completion, the reaction mixture is washed with water and a mild aqueous acid and base to remove unreacted starting materials and byproducts.
 - The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude N-(1-methyl-2-oxopropyl)propanamide.
 - Purification can be achieved by column chromatography or distillation under reduced pressure.

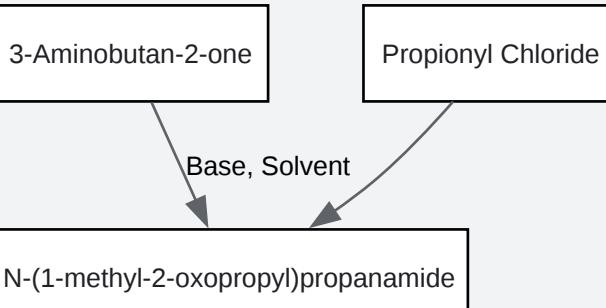
Stage 2: Cyclization to **2-Ethyl-4,5-dimethyloxazole**

The α -acylamino ketone intermediate is then cyclized to form the oxazole ring using a dehydrating agent.

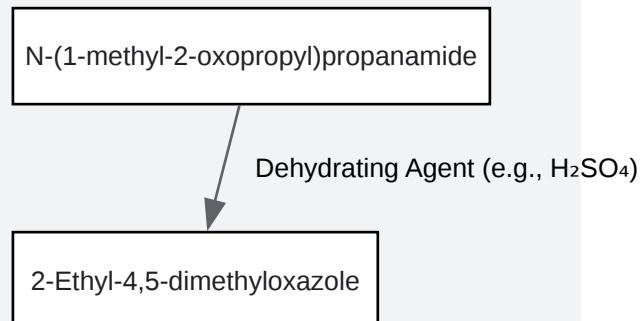
- Materials: N-(1-methyl-2-oxopropyl)propanamide, a dehydrating agent (e.g., concentrated sulfuric acid, phosphorus pentoxide, or polyphosphoric acid).
- Procedure:
 - The α -acylamino ketone is treated with the dehydrating agent. For instance, it can be slowly added to concentrated sulfuric acid at a low temperature.
 - The mixture is then gently heated to promote the cyclization and dehydration reaction. The reaction temperature and time will depend on the chosen dehydrating agent.^[6]
 - The reaction progress can be monitored by TLC or gas chromatography (GC).
 - Upon completion, the reaction mixture is carefully poured onto ice and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
 - The product is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
 - The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is evaporated.
 - The crude **2-Ethyl-4,5-dimethyloxazole** is then purified by vacuum distillation to yield the final product.^[6]

Below is a conceptual workflow for this proposed synthesis.

Conceptual Synthesis Workflow

Stage 1: α -Acylamino Ketone Formation

Stage 2: Robinson-Gabriel Cyclization

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A conceptual workflow for the synthesis of **2-Ethyl-4,5-dimethyloxazole**.

Spectral Characterization

The structural elucidation of **2-Ethyl-4,5-dimethyloxazole** is supported by mass spectrometry and infrared spectroscopy.

Mass Spectrometry (MS)

Mass spectral data is available from the National Institute of Standards and Technology (NIST) and PubChem databases.^{[1][4]} The electron ionization (EI) mass spectrum typically shows a

molecular ion peak corresponding to its molecular weight.

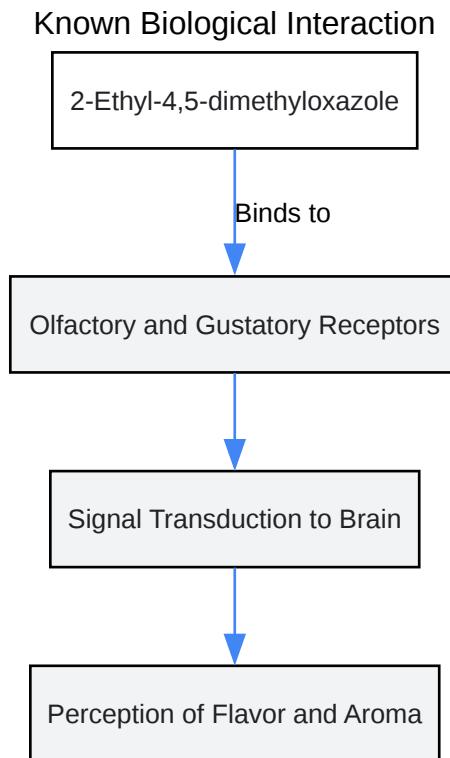
Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of **2-Ethyl-4,5-dimethyloxazole** would exhibit characteristic peaks for C-H, C=N, and C-O-C bonds within the oxazole ring structure. Experimental IR data is available on PubChem.[\[1\]](#)

Note: As of the latest literature review, publicly available ^1H NMR and ^{13}C NMR spectra for **2-Ethyl-4,5-dimethyloxazole** could not be located. This data would be invaluable for a complete structural characterization.

Biological Activity and Signaling Pathways

Currently, there is no scientific literature to suggest that **2-Ethyl-4,5-dimethyloxazole** is involved in any specific biological or chemical signaling pathways in mammals or other organisms, other than its interaction with olfactory and gustatory receptors that result in its characteristic flavor and aroma. Its primary documented role is as a food additive and a naturally occurring flavor compound.[\[1\]](#)[\[3\]](#) Further research would be required to determine if it has any other physiological effects.



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Simplified diagram of the known biological interaction of **2-Ethyl-4,5-dimethyloxazole**.

Conclusion

2-Ethyl-4,5-dimethyloxazole is a well-characterized flavoring agent with established physicochemical properties and spectral data (MS and IR). While its specific discovery history is obscure, its synthesis can be achieved through standard organic chemistry reactions for oxazole formation, such as the Robinson-Gabriel synthesis. A significant gap in the current body of knowledge is the absence of publicly available NMR data and any information regarding its involvement in biological signaling pathways beyond sensory perception. This review provides a solid foundation for researchers interested in this compound and highlights areas where further investigation is warranted.

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